molecular formula C17H11Br2ClN2O3S B12716809 Carbonothioic acid, S-((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester CAS No. 108635-39-8

Carbonothioic acid, S-((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester

Cat. No.: B12716809
CAS No.: 108635-39-8
M. Wt: 518.6 g/mol
InChI Key: YBRMCNJWGCPXPM-UHFFFAOYSA-N
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Description

Carbonothioic acid, S-((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester is a complex organic compound that features a quinazoline core substituted with bromine, chlorine, and other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic acid, S-((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid derivatives, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of Bromine and Chlorine Substituents: Bromination and chlorination reactions can be carried out using reagents like bromine and thionyl chloride under controlled conditions.

    Thioester Formation: The thioester group can be introduced using thiol reagents in the presence of coupling agents.

    Methylation: The final step involves methylation of the thioester using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: Halogen atoms (bromine and chlorine) on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted quinazoline derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new therapeutic agents.

    Biological Probes: It could be used in the design of probes for studying biological processes.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism by which Carbonothioic acid, S-((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Thioesters: Other thioester compounds with varying aromatic or aliphatic groups.

Uniqueness

The unique combination of bromine, chlorine, and thioester functionalities in Carbonothioic acid, S-((6,8-dibromo-3-(2-chlorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

108635-39-8

Molecular Formula

C17H11Br2ClN2O3S

Molecular Weight

518.6 g/mol

IUPAC Name

methyl [6,8-dibromo-3-(2-chlorophenyl)-4-oxoquinazolin-2-yl]methylsulfanylformate

InChI

InChI=1S/C17H11Br2ClN2O3S/c1-25-17(24)26-8-14-21-15-10(6-9(18)7-11(15)19)16(23)22(14)13-5-3-2-4-12(13)20/h2-7H,8H2,1H3

InChI Key

YBRMCNJWGCPXPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)SCC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3Cl

Origin of Product

United States

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